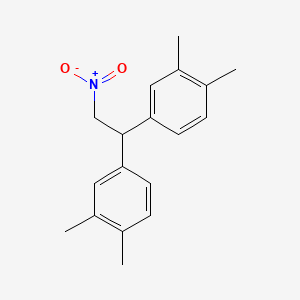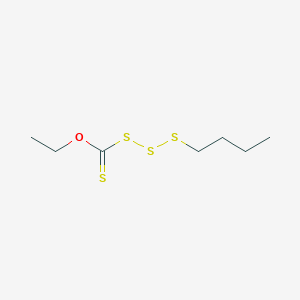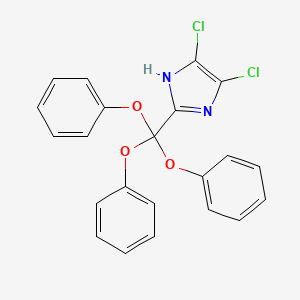![molecular formula C23H14N2O2 B14506661 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid CAS No. 63147-92-2](/img/structure/B14506661.png)
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of a quinoline moiety fused with a benzoquinoline structure. The compound is of significant interest in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . Other methods may include the use of palladium-catalyzed C-H bond activation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes, pH indicators, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
2-Quinolone: Contains a lactam ring, differing in its reactivity and biological activity.
Benzoquinoline: Shares the benzoquinoline moiety but lacks the carboxylic acid group.
Uniqueness
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
CAS No. |
63147-92-2 |
|---|---|
Molecular Formula |
C23H14N2O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-quinolin-2-ylbenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H14N2O2/c26-23(27)22-17(19-11-10-15-6-2-4-8-18(15)25-19)13-24-20-12-9-14-5-1-3-7-16(14)21(20)22/h1-13H,(H,26,27) |
InChI Key |
CACWMSOMJJIPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(C(=C32)C(=O)O)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)



silane](/img/structure/B14506638.png)




![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)


